molecular formula C22H23N3O4 B11598295 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11598295
M. Wt: 393.4 g/mol
InChI Key: RRNXQXVTXIHKQG-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a carbonitrile group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic rings with various functional groups .

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H23N3O4/c1-15-4-7-17(8-5-15)28-14-21-25-18(13-23)22(29-21)24-11-10-16-6-9-19(26-2)20(12-16)27-3/h4-9,12,24H,10-11,14H2,1-3H3

InChI Key

RRNXQXVTXIHKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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